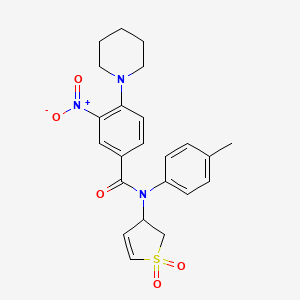
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-(piperidin-1-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiophene moiety and a piperidine ring, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 398.47 g/mol |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The presence of the piperidine moiety may allow for interactions with various enzymes, including those involved in neurotransmitter metabolism.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Response : The thiophene component could contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing piperidine and thiophene groups. For instance:
- A study demonstrated that similar piperidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research indicates that thiophene derivatives can exert neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes:
- Analogous compounds have shown neuroprotective properties in models of neurodegenerative diseases by reducing oxidative stress and preventing neuronal cell death .
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties:
- A series of piperidine derivatives demonstrated inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents .
Study 1: Anticancer Activity
In a recent study published in MDPI, researchers synthesized a series of piperidine-containing compounds and evaluated their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
Study 2: Neurotoxicity Assessment
Another investigation assessed the neurotoxic potential of thiophene derivatives in murine models. The study found that compounds oxidized by MAO-B exhibited neurotoxic effects, emphasizing the importance of metabolic pathways in determining the safety profile of such compounds .
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-3-nitro-4-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-5-8-19(9-6-17)25(20-11-14-32(30,31)16-20)23(27)18-7-10-21(22(15-18)26(28)29)24-12-3-2-4-13-24/h5-11,14-15,20H,2-4,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUYOXTZXAACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














